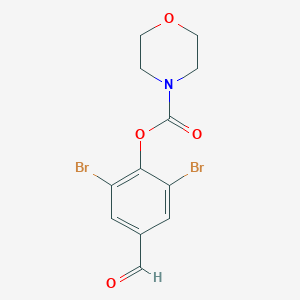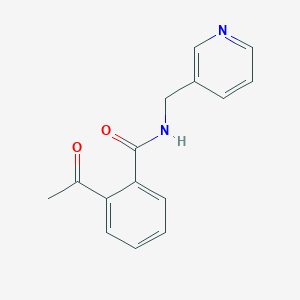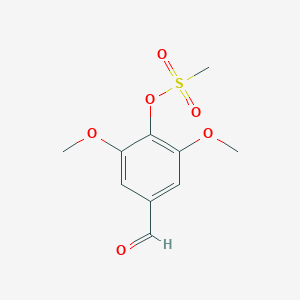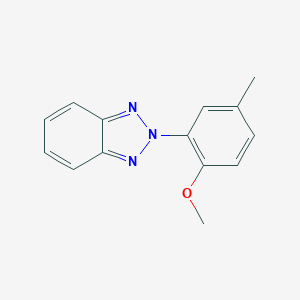![molecular formula C28H17F6N3OS B395061 N-[3,5-bis(trifluoromethyl)phenyl]-2-[(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]acetamide](/img/structure/B395061.png)
N-[3,5-bis(trifluoromethyl)phenyl]-2-[(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3,5-bis(trifluoromethyl)phenyl]-2-[(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]acetamide is a complex organic compound characterized by its unique structure, which includes trifluoromethyl groups, a cyano group, and a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3,5-bis(trifluoromethyl)phenyl]-2-[(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of the pyridine ring: This can be achieved through a condensation reaction involving appropriate precursors.
Introduction of the cyano group: This step may involve nucleophilic substitution reactions.
Attachment of the trifluoromethyl groups: This is usually done through electrophilic aromatic substitution.
Formation of the final acetamide structure: This involves coupling the intermediate compounds under specific conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using continuous flow reactors for better control, and employing purification techniques like crystallization or chromatography.
化学反応の分析
Types of Reactions
N-[3,5-bis(trifluoromethyl)phenyl]-2-[(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially forming oxides or other derivatives.
Reduction: This can lead to the removal of oxygen or the addition of hydrogen, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
N-[3,5-bis(trifluoromethyl)phenyl]-2-[(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]acetamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Industry: It can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
作用機序
The mechanism by which N-[3,5-bis(trifluoromethyl)phenyl]-2-[(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]acetamide exerts its effects involves its interaction with molecular targets. These interactions can influence various pathways, such as:
Enzyme inhibition: The compound may bind to active sites of enzymes, preventing their normal function.
Receptor modulation: It can interact with cellular receptors, altering signal transduction pathways.
Gene expression: The compound might affect transcription factors, leading to changes in gene expression.
類似化合物との比較
Similar Compounds
Benzylamine: A simpler amine with a benzyl group, used in various chemical syntheses.
Phenylmethanamine: Another amine with a phenyl group, similar in structure but lacking the complexity of the target compound.
Uniqueness
N-[3,5-bis(trifluoromethyl)phenyl]-2-[(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]acetamide stands out due to its trifluoromethyl groups and the combination of cyano and pyridine functionalities. These features confer unique chemical properties, such as increased stability and specific reactivity, making it valuable for specialized applications.
特性
分子式 |
C28H17F6N3OS |
|---|---|
分子量 |
557.5g/mol |
IUPAC名 |
N-[3,5-bis(trifluoromethyl)phenyl]-2-(3-cyano-4,6-diphenylpyridin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C28H17F6N3OS/c29-27(30,31)19-11-20(28(32,33)34)13-21(12-19)36-25(38)16-39-26-23(15-35)22(17-7-3-1-4-8-17)14-24(37-26)18-9-5-2-6-10-18/h1-14H,16H2,(H,36,38) |
InChIキー |
XZBNJOHUHMWZPD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC=CC=C4 |
正規SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(4-Iodobenzyl)oxy]-3,5-dimethoxybenzaldehyde](/img/structure/B394980.png)
![3-Bromo-4-[(2-bromobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B394982.png)

![Methyl 4-(4-chlorophenyl)-6-({2-[(3-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-hydroxy-3,4-dihydropyridine-3-carboxylate](/img/structure/B394988.png)


![5-bromo-N-[2-(3-methylphenoxy)ethyl]pyridine-3-carboxamide](/img/structure/B394993.png)

![2-[(1-cyclohexyl-1H-tetrazol-5-yl)sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B394995.png)
![2-[1-(4-Chloro-phenyl)-1H-tetrazol-5-ylsulfanyl]-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-acetamide](/img/structure/B394996.png)
![4-{5-[(4-Propylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B394998.png)
![4-{5-[1-(4-Chloro-3-methylphenoxy)ethyl]-1,2,4-oxadiazol-3-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B395000.png)
![3,5-DIIODO-4-[(2-METHYLALLYL)OXY]BENZALDEHYDE](/img/structure/B395001.png)
